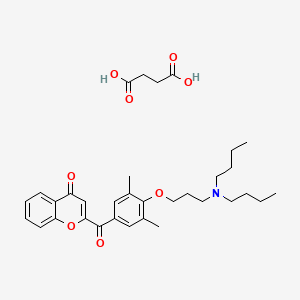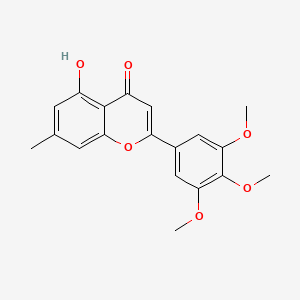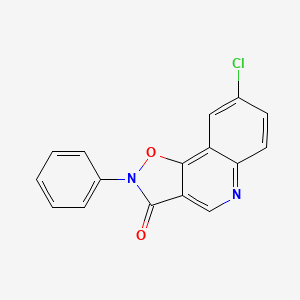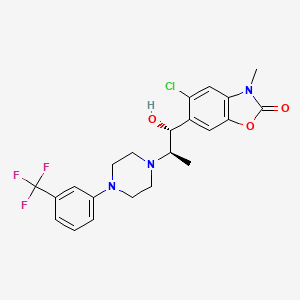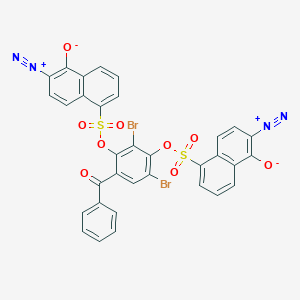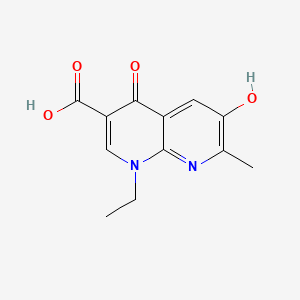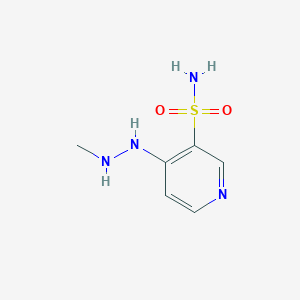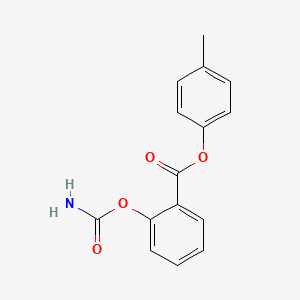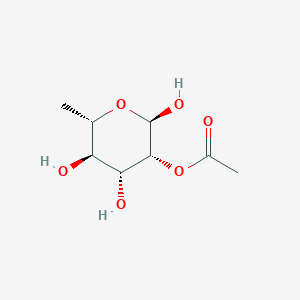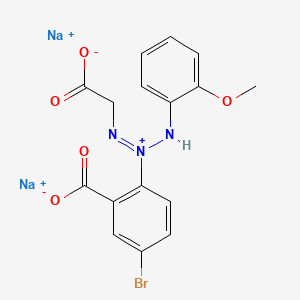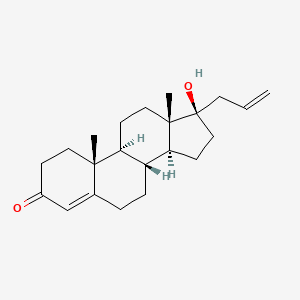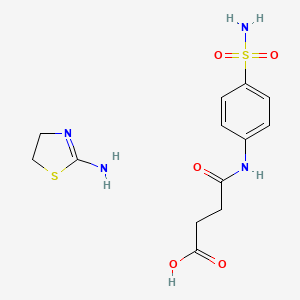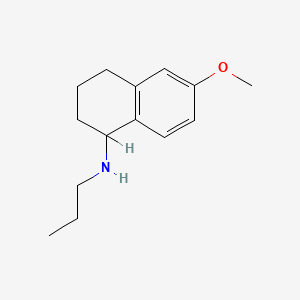
1,2,3,4-Tetrahydro-6-methoxy-N-propyl-1-naphthalenamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,2,3,4-Tetrahydro-6-methoxy-N-propyl-1-naphthalenamine is a chemical compound with the molecular formula C13H19NO It is a derivative of naphthalene, characterized by the presence of a methoxy group at the 6th position and a propylamine group at the 1st position
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1,2,3,4-Tetrahydro-6-methoxy-N-propyl-1-naphthalenamine typically involves the following steps:
Starting Material: The synthesis begins with naphthalene, which undergoes a series of reactions to introduce the methoxy and propylamine groups.
Methoxylation: Naphthalene is first subjected to methoxylation to introduce the methoxy group at the 6th position. This can be achieved using methanol in the presence of a catalyst.
Reduction: The resulting methoxy-naphthalene is then reduced to form the tetrahydro derivative.
Amination: Finally, the propylamine group is introduced through a nucleophilic substitution reaction using propylamine and a suitable leaving group.
Industrial Production Methods
Industrial production of this compound may involve similar steps but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and advanced purification techniques such as chromatography can enhance the efficiency of the process.
Analyse Chemischer Reaktionen
Types of Reactions
1,2,3,4-Tetrahydro-6-methoxy-N-propyl-1-naphthalenamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can further hydrogenate the naphthalene ring or reduce any oxidized forms.
Substitution: The methoxy and propylamine groups can participate in substitution reactions, where they are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride (NaH) or alkyl halides.
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: Fully hydrogenated naphthalene derivatives.
Substitution: Various substituted naphthalene derivatives depending on the reagents used.
Wissenschaftliche Forschungsanwendungen
1,2,3,4-Tetrahydro-6-methoxy-N-propyl-1-naphthalenamine has several scientific research applications:
Medicinal Chemistry: It is used as an intermediate in the synthesis of antipsychotic agents and antiparkinson medications.
Biological Studies: The compound is studied for its potential effects on neurotransmitter systems and its role in modulating biological pathways.
Industrial Applications: It is used in the production of various chemical intermediates and as a building block for more complex molecules.
Wirkmechanismus
The mechanism of action of 1,2,3,4-Tetrahydro-6-methoxy-N-propyl-1-naphthalenamine involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with neurotransmitter receptors, enzymes, or other proteins involved in signal transduction.
Pathways Involved: It can modulate pathways related to dopamine and serotonin, influencing mood, cognition, and motor functions.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1,2,3,4-Tetrahydro-6-methoxynaphthalene: Lacks the propylamine group, making it less active in certain biological contexts.
1,2,3,4-Tetrahydro-6-propyl-1-naphthalenamine: Lacks the methoxy group, which may affect its chemical reactivity and biological activity.
(S)-1,2,3,4-Tetrahydro-5-methoxy-N-propyl-2-naphthalenamine: A stereoisomer with potential differences in biological activity and receptor binding.
Uniqueness
1,2,3,4-Tetrahydro-6-methoxy-N-propyl-1-naphthalenamine is unique due to the specific positioning of its functional groups, which confer distinct chemical and biological properties. Its combination of methoxy and propylamine groups makes it a valuable intermediate in the synthesis of various pharmacologically active compounds.
Eigenschaften
CAS-Nummer |
52373-07-6 |
|---|---|
Molekularformel |
C14H21NO |
Molekulargewicht |
219.32 g/mol |
IUPAC-Name |
6-methoxy-N-propyl-1,2,3,4-tetrahydronaphthalen-1-amine |
InChI |
InChI=1S/C14H21NO/c1-3-9-15-14-6-4-5-11-10-12(16-2)7-8-13(11)14/h7-8,10,14-15H,3-6,9H2,1-2H3 |
InChI-Schlüssel |
MKOLGKCIUFRHQH-UHFFFAOYSA-N |
Kanonische SMILES |
CCCNC1CCCC2=C1C=CC(=C2)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


